p-Chloro-beta-methylhydrocinnamonitrile

Description

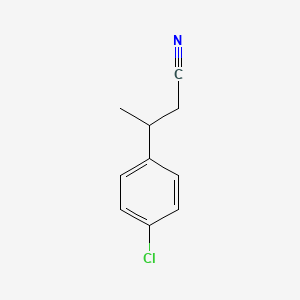

p-Chloro-beta-methylhydrocinnamonitrile: is an organic compound with the molecular formula C10H10ClN It is a derivative of cinnamaldehyde, where the aldehyde group is replaced by a nitrile group, and a chlorine atom is attached to the aromatic ring

Properties

CAS No. |

87259-19-6 |

|---|---|

Molecular Formula |

C10H10ClN |

Molecular Weight |

179.64 g/mol |

IUPAC Name |

3-(4-chlorophenyl)butanenitrile |

InChI |

InChI=1S/C10H10ClN/c1-8(6-7-12)9-2-4-10(11)5-3-9/h2-5,8H,6H2,1H3 |

InChI Key |

VHMBYIQGEOYEDY-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)C1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Chloro-beta-methylhydrocinnamonitrile typically involves the reaction of p-chlorobenzaldehyde with a suitable nitrile source under specific conditions. One common method is the condensation of p-chlorobenzaldehyde with acetonitrile in the presence of a base such as sodium methoxide. The reaction is carried out under reflux conditions to yield the desired nitrile compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: p-Chloro-beta-methylhydrocinnamonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom on the aromatic ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: p-Chloro-beta-methylhydrocinnamonitrile is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential biological activities. It may act as a precursor for the synthesis of bioactive molecules with antimicrobial, antifungal, or anticancer properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers or as additives in various formulations.

Mechanism of Action

The mechanism of action of p-Chloro-beta-methylhydrocinnamonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its derivatives may inhibit enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

p-Chlorocinnamaldehyde: Similar structure but with an aldehyde group instead of a nitrile group.

p-Chlorobenzonitrile: Lacks the beta-methyl group.

p-Chloro-beta-methylphenethylamine: Similar structure but with an amine group instead of a nitrile group.

Uniqueness: p-Chloro-beta-methylhydrocinnamonitrile is unique due to the presence of both a nitrile group and a chlorine atom on the aromatic ring. This combination imparts specific reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Biological Activity

p-Chloro-beta-methylhydrocinnamonitrile is a synthetic compound derived from the hydrocinnamyl nitrile family. It has garnered attention in various fields, particularly in pharmacology and biochemistry, due to its potential biological activities.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella typhimurium | 128 µg/mL |

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.

Case Study: Inhibition of Cytokine Production

A study involving human macrophages treated with this compound revealed a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels. The results suggest that the compound may modulate immune responses effectively.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound have been evaluated against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). Results indicate that the compound induces apoptosis in these cells, highlighting its potential as an anticancer agent.

Table 2: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| PC-3 | 22 |

The mechanism by which this compound exerts its biological effects appears to involve the modulation of specific signaling pathways. Preliminary studies suggest that it may inhibit pathways associated with cell proliferation and inflammation, although further research is needed to elucidate these mechanisms fully.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.